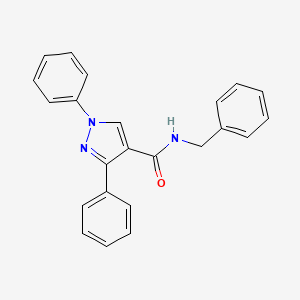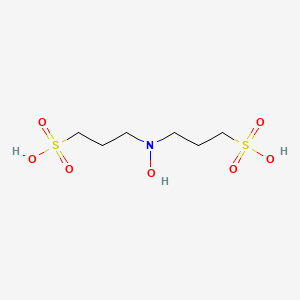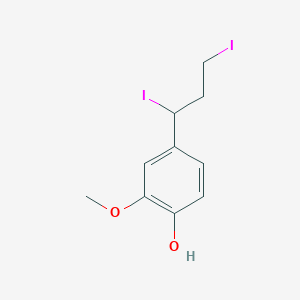![molecular formula C25H37FO2Sn B14279708 Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane CAS No. 121794-07-8](/img/structure/B14279708.png)
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane is an organotin compound with the molecular formula C27H41FO2Sn. This compound is characterized by the presence of a tin atom bonded to three cyclohexyl groups and one 4-fluorobenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane typically involves the reaction of tricyclohexyltin chloride with 4-fluorobenzoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
(C6H11)3SnCl+C7H4FO2H→(C6H11)3SnO2C7H4F+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the 4-fluorobenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state tin compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tricyclohexyltin hydroxide and 4-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Oxidation Products: Higher oxidation state tin compounds, such as tricyclohexyltin oxide, can be formed.
Hydrolysis Products: Tricyclohexyltin hydroxide and 4-fluorobenzoic acid are the major products of hydrolysis.
科学的研究の応用
Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It is used in the preparation of organotin-based materials with unique properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
作用機序
The mechanism of action of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane involves its interaction with molecular targets through its tin atom. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The 4-fluorobenzoyl group can also participate in specific interactions with target molecules, enhancing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Tricyclohexyltin Chloride: Similar in structure but lacks the 4-fluorobenzoyl group.
Tricyclohexyltin Hydroxide: Formed by hydrolysis of tricyclohexyl[(4-fluorobenzoyl)oxy]stannane.
Tricyclohexyltin Oxide: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
121794-07-8 |
|---|---|
分子式 |
C25H37FO2Sn |
分子量 |
507.3 g/mol |
IUPAC名 |
tricyclohexylstannyl 4-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChIキー |
JGNKRUPOSZSWNF-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)



![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)

